2-Fluoro-4-methyl-6-(trifluoromethyl)aniline
Description
Properties
Molecular Formula |
C8H7F4N |
|---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
2-fluoro-4-methyl-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)7(13)6(9)3-4/h2-3H,13H2,1H3 |
InChI Key |
WUOOKCQDEJEIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-6-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline derivative. One common method involves the nucleophilic aromatic substitution of a fluorinated aniline precursor. For example, starting with 2-fluoro-4-methylaniline, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and amino alcohols .
Scientific Research Applications
Pharmaceutical Applications
Drug Development
The compound has been identified as a pharmacologically active agent, demonstrating enzyme inhibition properties and the ability to bind to specific receptors. These characteristics make it a candidate for drug development, particularly in creating new therapeutic agents. The presence of both fluoro and trifluoromethyl groups enhances its binding affinity, which is critical for medicinal chemistry.
Case Study: Analgesics
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline is utilized as a precursor for synthesizing ocfentanil derivatives, which are potent analgesics. Its role as a building block allows for the development of compounds with improved efficacy and safety profiles in pain management .
Agrochemical Applications
Pesticide Development
Research indicates that derivatives of this compound exhibit acaricidal activity against pests like Tetranychus urticae (two-spotted spider mite). These derivatives are synthesized through various chemical reactions that enhance their biological activity.
Case Study: Acaricidal Activity
A study synthesized several phenylpiperazine derivatives incorporating this compound. Among these, one derivative showed significant acaricidal activity against both adult mites and eggs, indicating its potential use in agricultural pest control .
Material Science
Synthesis of Advanced Materials
The compound serves as an intermediate in the synthesis of various functional materials, including dyes and polymers. Its unique electronic properties make it suitable for creating materials with specific optical or electronic characteristics.
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceuticals | Ocfentanil derivatives | Enhanced analgesic properties |
| Agrochemicals | Acaricides | Effective against Tetranychus urticae |
| Material Science | Dyes and polymers | Improved optical/electronic properties |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-6-(trifluoromethyl)aniline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Stability
2-Chloro-6-nitro-4-(trifluoromethyl)aniline (C₇H₄ClF₃N₂O₂)
- Substituents : Chlorine (position 2), nitro (position 6), and trifluoromethyl (position 4).
- Properties: The nitro group (-NO₂) strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity. Chlorine introduces moderate electron-withdrawing effects.
- Applications : Likely used in explosives or dyes due to the nitro group’s high stability and reactivity in redox reactions .
3-(Trifluoromethyl)aniline (C₇H₆F₃N)
- Substituents : Trifluoromethyl group (position 3).
- Properties: Lacks fluorine and methyl groups, making the amino group more reactive. Simpler structure increases susceptibility to oxidation.
2-Bromo-6-chloro-4-(trifluoromethyl)aniline (C₇H₄BrClF₃N)
- Substituents : Bromine (position 2), chlorine (position 6), and trifluoromethyl (position 4).
- Properties : Bromine’s large atomic size increases steric hindrance, slowing reactions at the ortho position. Halogen substituents enhance halogen bonding in crystal engineering .
4-(Trifluoromethoxy)aniline (C₇H₆F₃NO)
- Substituents : Trifluoromethoxy (-OCF₃) group (position 4).
- Properties: The -OCF₃ group is bulkier and more electronegative than -CF₃, reducing solubility in nonpolar solvents. Used in pesticides for its metabolic stability .
Electronic and Steric Comparisons
| Compound | Substituents (Positions) | Molecular Weight | Key Properties |
|---|---|---|---|
| 2-Fluoro-4-methyl-6-(trifluoromethyl)aniline | F (2), CH₃ (4), CF₃ (6) | 217.14 g/mol | Balanced electron withdrawal (F, CF₃) and donation (CH₃); moderate reactivity. |
| 2-Chloro-6-nitro-4-(trifluoromethyl)aniline | Cl (2), NO₂ (6), CF₃ (4) | 240.57 g/mol | Highly deactivated ring; suited for explosive intermediates. |
| 3-Fluoro-4-methylaniline | F (3), CH₃ (4) | 125.14 g/mol | Electron-donating CH₃ enhances ring activation; lower thermal stability. |
| 2-Iodo-5-(trifluoromethyl)aniline | I (2), CF₃ (5) | 287.01 g/mol | Iodine’s polarizability aids in cross-coupling reactions; high molecular weight. |
Biological Activity
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The unique combination of fluoro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in pharmaceutical and agrochemical applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 211.16 g/mol. Its structure includes a fluorine atom and a trifluoromethyl group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₄N |
| Molecular Weight | 211.16 g/mol |
| CAS Number | 13546244 |
| IUPAC Name | This compound |
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. It has been shown to bind to specific receptors, suggesting its potential utility in drug development. The electron-withdrawing effects of the fluoro and trifluoromethyl groups enhance its binding affinity to various targets, making it a candidate for further investigation in medicinal chemistry.
Binding Mechanisms
Studies on the binding mechanisms of this compound reveal that the unique electronic properties imparted by the fluoro and trifluoromethyl groups allow for significant interactions with enzymes and receptors. These interactions can lead to pronounced biological effects, which are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have shown that modifications to the aniline structure can significantly affect biological activity. For instance, compounds with more electron-withdrawing substituents have demonstrated increased potency in inhibiting specific biological targets. The following table summarizes some structurally similar compounds along with their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)aniline | 144851-61-6 | 0.90 |
| 3-Amino-2-fluorobenzotrifluoride | 123973-25-1 | 0.94 |
| 4-Fluoro-3-(trifluoromethyl)aniline | 2357-47-3 | 0.91 |
| 3-Amino-5-fluorobenzotrifluoride | 454-67-1 | 0.91 |
| 2-Fluoro-4-(trifluoromethyl)aniline | 69409-98-9 | 0.90 |
The distinct combination of substituents in this compound contributes to its unique biological profile compared to similar compounds.
Pharmacological Applications
In pharmacological studies, the compound has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes involved in disease processes. For example, investigations into its effects on Plasmodium falciparum IspD suggest that it may play a role in combating malaria by targeting key metabolic pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of derivatives containing the trifluoromethyl group, which can enhance the potency of drugs against resistant strains of bacteria and parasites . The incorporation of fluorinated groups often leads to improved pharmacokinetic properties, making these compounds suitable candidates for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
